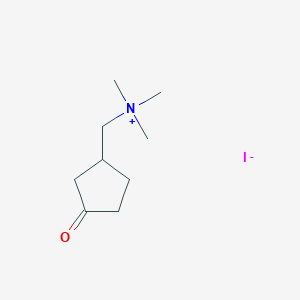
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is a quaternary ammonium compound with a molecular formula of C10H20INO. This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentanone ring. It is commonly used in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-oxocyclopentylmethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, minimizing the formation of by-products and improving the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The compound can undergo oxidation to form N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide or reduction to form the corresponding amine.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-oxocyclopentanone and trimethylamine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or methanol, using reagents like sodium chloride or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium chloride, bromide, or hydroxide.
Oxidation: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide.
Reduction: Formation of 3-oxocyclopentylmethanamine.
科学的研究の応用
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion channels and neurotransmitter transporters due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can form ionic interactions with negatively charged sites on proteins or membranes, altering their structure and function. This can affect various molecular targets and pathways, including ion channels, neurotransmitter transporters, and enzyme activity.
類似化合物との比較
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the cyclopentanone ring.
N,N,N-Trimethyl(2-oxocyclopentyl)methanaminium iodide: Similar structure but with a different position of the oxo group on the cyclopentyl ring.
N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide: Contains a larger cycloheptyl ring instead of a cyclopentyl ring.
Uniqueness
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
61471-28-1 |
|---|---|
分子式 |
C9H18INO |
分子量 |
283.15 g/mol |
IUPAC名 |
trimethyl-[(3-oxocyclopentyl)methyl]azanium;iodide |
InChI |
InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-4-5-9(11)6-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZPQBKAJDJMGEMD-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1CCC(=O)C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
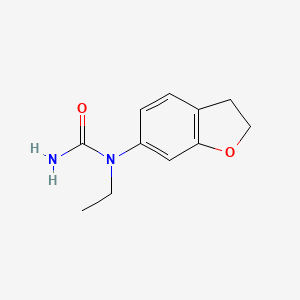
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
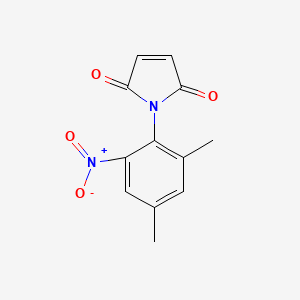
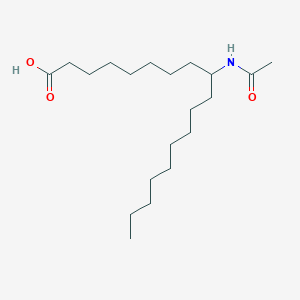
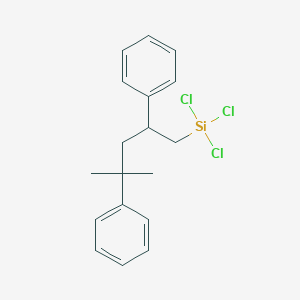
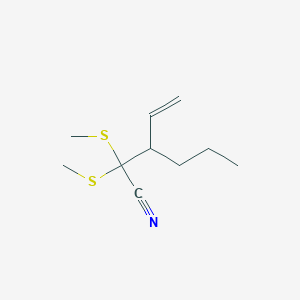

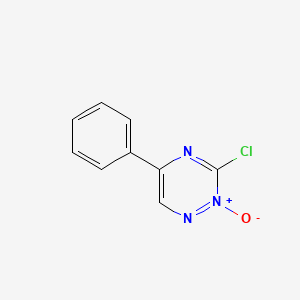
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
